molecular formula C10H12N2O2 B13640118 1-Cyclopropyl-3-(1-methyl-1h-pyrazol-4-yl)propane-1,3-dione

1-Cyclopropyl-3-(1-methyl-1h-pyrazol-4-yl)propane-1,3-dione

Cat. No.: B13640118
M. Wt: 192.21 g/mol
InChI Key: SMUOJWWFCZHBQE-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(1-methyl-1h-pyrazol-4-yl)propane-1,3-dione is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol . This compound features a cyclopropyl group and a pyrazole ring, making it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-3-(1-methyl-1h-pyrazol-4-yl)propane-1,3-dione typically involves the reaction of cyclopropyl ketones with pyrazole derivatives under controlled conditions. One common method includes the use of cyclopropyl methyl ketone and 1-methyl-1H-pyrazole-4-carboxylic acid in the presence of a dehydrating agent . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-(1-methyl-1h-pyrazol-4-yl)propane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-Cyclopropyl-3-(1-methyl-1h-pyrazol-4-yl)propane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(1-methyl-1h-pyrazol-4-yl)propane-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . This interaction can lead to therapeutic effects, such as reduced inflammation and pain relief.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a cyclopropyl group and a pyrazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

1-cyclopropyl-3-(1-methylpyrazol-4-yl)propane-1,3-dione

InChI

InChI=1S/C10H12N2O2/c1-12-6-8(5-11-12)10(14)4-9(13)7-2-3-7/h5-7H,2-4H2,1H3

InChI Key

SMUOJWWFCZHBQE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(=O)CC(=O)C2CC2

Origin of Product

United States

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